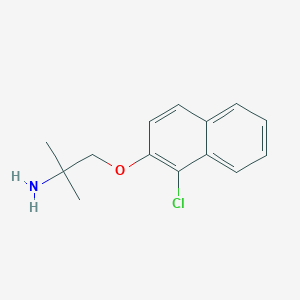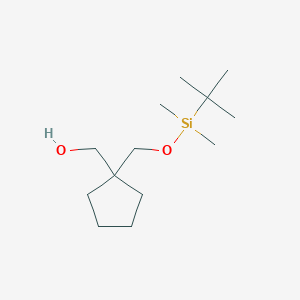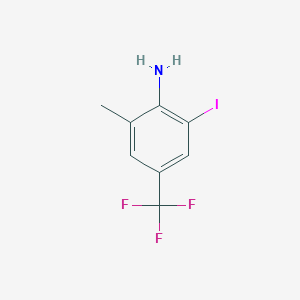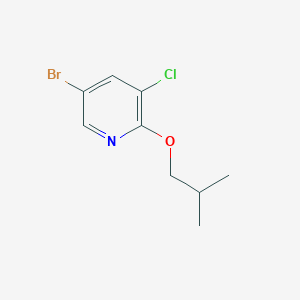![molecular formula C18H22BNO4 B1403390 ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate CAS No. 2097005-50-8](/img/structure/B1403390.png)
ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Vue d'ensemble
Description
Ethyl (2E)-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate is a chemical compound with the empirical formula C11H19BO4 . It has a molecular weight of 226.08 . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The SMILES string of the compound isO=C(/C=C/B(O1)OC(C)(C)C1(C)C)OCC . This indicates that the compound contains a boron atom connected to an oxygen atom, forming a dioxaborolane ring. The boron atom is also connected to a carbon atom, which is part of a propenoate group . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 236.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 59.7±0.4 cm3 .Applications De Recherche Scientifique
Molecular Interactions and Crystal Packing
Research on compounds structurally similar to ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate has focused on understanding their molecular interactions, particularly in crystal packing. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases rare N⋯π interactions along with hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing (Zhang, Wu, & Zhang, 2011). This research helps in understanding how non-covalent interactions influence the stability and properties of these compounds.
Non-Hydrogen Bonding Interactions
Further investigations into similar compounds reveal unusual non-hydrogen bonding interactions, such as C⋯π interactions, which have been observed and rationalized through ab initio computations (Zhang, Tong, Wu, & Zhang, 2012). These findings are critical for designing materials with specific electronic or structural properties, as they provide insights into the electrostatic nature of these interactions.
Molecular Structure and Physicochemical Properties
The synthesis and structural analysis of boric acid ester intermediates, which include the tetramethyl-1,3,2-dioxaborolan-2-yl group, have been extensively studied. Research has shown that through a three-step substitution reaction, compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are obtained. These studies include conformational analyses using both X-ray diffraction and density functional theory (DFT), revealing their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021). Such analyses are essential for understanding the reactivity and stability of these compounds.
Characterization and Structural Analysis
Characterization techniques such as IR, UV, and NMR spectroscopy play a vital role in confirming the structures of these compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, providing detailed insights into its molecular structure and hydrogen bonding patterns (Johnson et al., 2006). This level of detail is crucial for the development of new materials and pharmaceuticals.
Synthesis and Reactivity
The synthesis and reactivity of these compounds are of significant interest. For example, the expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization demonstrates the versatility and potential of these compounds in organic synthesis (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018). Such methodologies can lead to the discovery of new drugs and materials with novel properties.
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)10-13-8-7-9-15(11-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJDBANLNTIFV-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
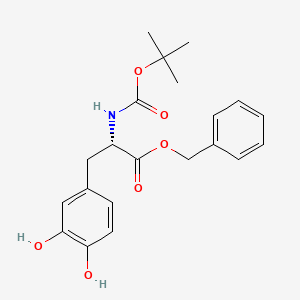
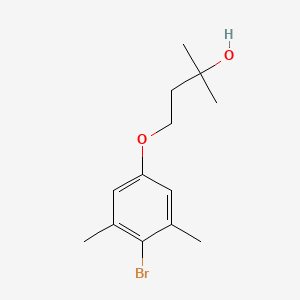
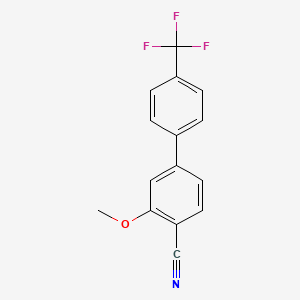
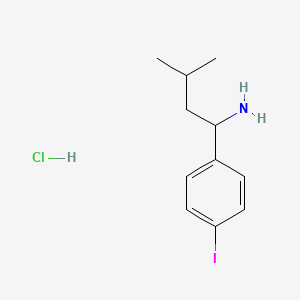
![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)
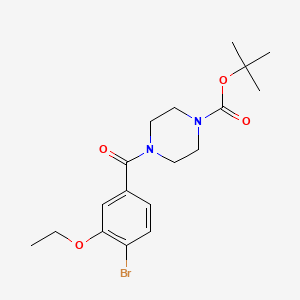
![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)
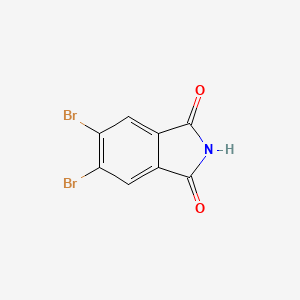
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)
